

The Pharmacokinetics of Oral Tulmimetostat: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulmimetostat (formerly CPI-0209) is an investigational, orally bioavailable small molecule that potently and selectively inhibits Enhancer of Zeste Homolog 2 (EZH2) and Enhancer of Zeste Homolog 1 (EZH1).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies. By inhibiting EZH2/1, **tulmimetostat** aims to reactivate tumor suppressor genes and inhibit cancer cell proliferation. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for oral **tulmimetostat**, primarily derived from the Phase I/II clinical trial NCT04104776.[1][3]

Pharmacokinetic Profile

The pharmacokinetic properties of oral **tulmimetostat** have been evaluated in a Phase I dose-escalation study in patients with advanced solid tumors and lymphomas (NCT04104776).[1] This study assessed a range of once-daily doses from 50 mg to 375 mg.[4]

Absorption and Bioavailability



Tulmimetostat is designed for oral administration.[2] While specific details regarding the absolute bioavailability and the effect of food are not yet fully published, the clinical trial design includes investigations into the impact of food on its pharmacokinetics.[3]

Plasma Concentration-Time Profile

Pharmacokinetic analyses from the Phase I study demonstrate that **tulmimetostat** exhibits dose-dependent increases in both maximum plasma concentration (Cmax) and total drug exposure (Area Under the Curve, AUC).[5] The estimated terminal half-life (t½) of **tulmimetostat** is approximately 8 hours, which supports a once-daily dosing regimen.[1]

At steady-state, which is typically reached after approximately 4-5 half-lives, there is evidence of slight drug accumulation. Importantly, there was no indication of metabolic autoinduction after 28 days of continuous dosing, suggesting that the drug's clearance remains stable over time.[1]

Data Summary

The following tables summarize the key pharmacokinetic parameters of oral **tulmimetostat** based on the available clinical trial data. Note: Specific mean values for Cmax, Tmax, and AUC across different dose cohorts are not yet publicly available in detail and are therefore presented qualitatively or with estimated values based on published statements.

Table 1: Single Dose Pharmacokinetic Parameters of **Tulmimetostat** (Cycle 1, Day 1)

Dose (mg, QD)	Tmax (hr)	Cmax (ng/mL)	AUC (ng·hr/mL)
50	Not Reported	Dose-dependent	Dose-dependent
100	Not Reported	Dose-dependent	Dose-dependent
225	Not Reported	Dose-dependent	Dose-dependent
350	Not Reported	Dose-dependent	Dose-dependent
375	Not Reported	Dose-dependent	Dose-dependent

Table 2: Steady-State Pharmacokinetic Parameters of **Tulmimetostat**



Dose (mg, QD)	Half-life (t½) (hr)	Accumulation Ratio	Trough Concentration (Cmin)
All Doses	~8	Slight	Dose-dependent

Experimental Protocols Clinical Study Design (NCT04104776 - Phase I)

The pharmacokinetic data for **tulmimetostat** were generated from the Phase I part of the open-label, multicenter NCT04104776 clinical trial.[1]

- Study Population: Patients with advanced solid tumors or lymphomas who had relapsed or were refractory to standard therapies.[3]
- Dose Escalation: A standard 3+3 dose-escalation design was employed, with cohorts of patients receiving increasing once-daily oral doses of tulmimetostat, ranging from 50 mg to 375 mg.[4]
- Pharmacokinetic Sampling: Serial blood samples were collected from patients at pre-defined time points following both the first dose (Cycle 1, Day 1) and at steady-state (e.g., Cycle 2, Day 1) to characterize the single-dose and multiple-dose pharmacokinetic profiles.
- Data Analysis: Plasma concentrations of tulmimetostat were determined, and pharmacokinetic parameters were calculated using standard noncompartmental analysis methods with the Phoenix™ WinNonlin® software (version 8.3).[1]

Bioanalytical Method

While the specific bioanalytical method for **tulmimetostat** quantification in human plasma has not been detailed in publications, methods for similar EZH2 inhibitors like tazemetostat typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Such a method would generally include:

Sample Preparation: Protein precipitation from a small volume of plasma (e.g., 20-50 μL).



- Chromatographic Separation: Use of a reverse-phase C18 column with a gradient mobile phase.
- Mass Spectrometric Detection: A tandem mass spectrometer with positive-mode electrospray ionization, using multiple reaction monitoring (MRM) for sensitive and specific detection of the parent drug and an internal standard.

Visualizations Signaling Pathway of EZH2 Inhibition

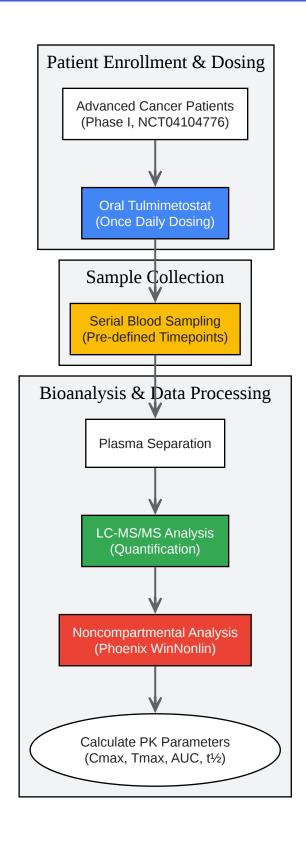


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Caption: Mechanism of action of **Tulmimetostat**.

Pharmacokinetic Study Workflow



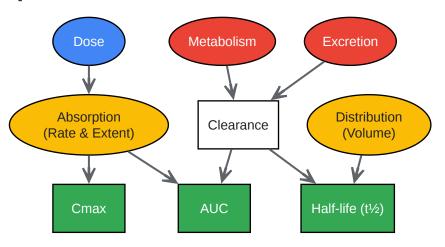


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Caption: Experimental workflow for the pharmacokinetic assessment of **Tulmimetostat**.



Relationship of Pharmacokinetic Parameters



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Caption: Interrelationship of core pharmacokinetic parameters.

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References

- 1. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. MorphoSys Presents Preliminary Results from Phase 1/2 Study of Tulmimetostat (CPI-0209) Supporting Its Potential Application in a Broad Array of Advanced Tumors - BioSpace [biospace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry. National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]







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